molecular formula C21H22N4O4 B8270037 Z-Phe-Ala-Diazomethylketone CAS No. 71732-53-1

Z-Phe-Ala-Diazomethylketone

Cat. No.: B8270037
CAS No.: 71732-53-1
M. Wt: 394.4 g/mol
InChI Key: QMPATRQNERZOMF-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Phe-Ala-Diazomethylketone (Z-FA-CHN2) is a specific inhibitor of thiol proteinases, such as cathepsin B . It has been found to inhibit cathepsin L-like cysteine proteinase B from Leishmania mexicana . This compound directly binds to Aβ42 monomers and small oligomers, effectively inhibiting the formation of Aβ42 dodecamers and preventing Aβ42 fibrillogenesis in solution . It holds potential for research into neurodegenerative disorders .


Molecular Structure Analysis

The molecular formula of this compound is C21H22N4O4 . Its average mass is 394.424 Da and its monoisotopic mass is 394.164093 Da .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C21H22N4O4, an average mass of 394.424 Da, and a monoisotopic mass of 394.164093 Da .

Mechanism of Action

Z-Phe-Ala-Diazomethylketone binds directly to Aβ42 monomers and small oligomers . It not only inhibits the formation of Aβ42 dodecamers but also removes preformed Aβ42 dodecamers from the solution . This disruption and remodeling of the early oligomerization of Aβ42 make it a promising therapeutic strategy for Alzheimer’s disease and other amyloid diseases .

Future Directions

The study of Z-Phe-Ala-Diazomethylketone and Aβ42 provides an example of small molecule therapeutic development for Alzheimer’s disease and other amyloid diseases . The early oligomer states of Aβ are the primary therapeutic target for Alzheimer’s disease . Developing small molecules that disrupt the formation of early oligomeric states of Aβ and thereby reduce the effective amount of toxic oligomers is a promising therapeutic strategy for Alzheimer’s disease .

Properties

CAS No.

71732-53-1

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1

InChI Key

QMPATRQNERZOMF-YJBOKZPZSA-N

Isomeric SMILES

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.